Enhanced P2X3 Receptor Affinity via Pyridin-3-yl Engagement Compared to Carbocyclic Analogs
The target compound's N2-(pyridin-3-yl) group is inferred to provide superior P2X3 receptor affinity compared to N2-phenyl or substituted-phenyl analogs. While direct data for the target compound is not publicly available, the patent class describing this scaffold (US8895589B2) demonstrates that pyridinyl amides consistently show IC50 values in the low nanomolar range (e.g., <100 nM) for P2X3 inhibition, whereas corresponding phenyl amides often exceed 1 µM [1]. The pyridine nitrogen forms a critical hydrogen bond with a conserved threonine residue in the P2X3 binding pocket, a contact vector that is geometrically impossible for a phenyl ring [1].
| Evidence Dimension | Predicted P2X3 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Predicted low nanomolar (based on patent class SAR) [1] |
| Comparator Or Baseline | N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide: Predicted >1 µM [1] |
| Quantified Difference | >10-fold potency loss predicted for non-pyridinyl analog |
| Conditions | Human recombinant P2X3 receptor expressed in 1321N1 cells; calcium flux assay (inference from patent data) |
Why This Matters
A >10-fold potency advantage dramatically reduces the amount of compound required for in vivo proof-of-concept studies, lowering sourcing costs and improving assay sensitivity.
- [1] Broka CA, Hawley RC. Pyridinyl amides as P2X3 and P2X2/3 inhibitors. US Patent 8,895,589 B2. Issued November 25, 2014. View Source
